molecular formula C26H24N6O2 B2395263 N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-06-2

N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2395263
CAS RN: 1005297-06-2
M. Wt: 452.518
InChI Key: HKZKZTBKTGAPIX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of this compound involves the condensation of 12 using 2,4,6-triaminopyrimidine in diphenyl ether at 195–230 °C . The resulting 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl -7-oxopyrido[2,3-d]pyrimidine (13) is then treated with a 1:1 combination of N, N-dimethylformamide thionyl chloride to produce -5-methylpyrido[2,3-d]pyrimidine2,4-diamine (14) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . This is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has demonstrated the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine with the evaluation of their antimicrobial and anti-inflammatory activities. For instance, Kendre et al. (2015) synthesized a series of compounds, including pyrazole, isoxazole, and pyrimidine derivatives, which were assessed for their antibacterial and antifungal properties. Some of these compounds exhibited significant anti-inflammatory activity as well (Kendre, Landge, & Bhusare, 2015). Additionally, Sanjeeva Reddy et al. (2010) developed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Anticancer Applications

Significant research has also been focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Singla et al. (2017) designed and synthesized new pyrazolo[3,4-d]pyrimidine compounds, which displayed potent and broad-spectrum anticancer activities against a panel of 60 human cancer cell lines. These compounds were found to induce apoptosis and inhibit topoisomerase IIα, suggesting a mechanism of action (Singla, Luxami, Singh, Tandon, & Paul, 2017).

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

6-N-benzyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2/c1-33-20-13-14-23(34-2)22(15-20)29-24-21-17-28-32(19-11-7-4-8-12-19)25(21)31-26(30-24)27-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKZTBKTGAPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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